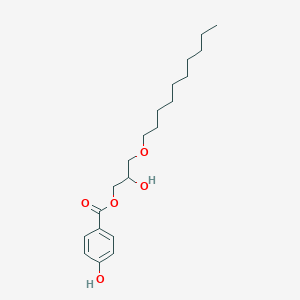
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a decyloxy group attached to the 3-position of a hydroxypropyl chain, which is further connected to a 4-hydroxybenzoate moiety. Hydroxybenzoates are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-(decyloxy)-2-hydroxypropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.
化学反应分析
Types of Reactions
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学研究应用
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.
Industry: Utilized in the formulation of cosmetics, personal care products, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: A precursor to many hydroxybenzoate derivatives, known for its use in the synthesis of parabens.
3-Hydroxybenzoic acid: An isomer of 4-hydroxybenzoic acid with similar chemical properties.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in the formulation of aspirin.
Uniqueness
3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
106822-70-2 |
|---|---|
分子式 |
C20H32O5 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
(3-decoxy-2-hydroxypropyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-6-7-8-9-14-24-15-19(22)16-25-20(23)17-10-12-18(21)13-11-17/h10-13,19,21-22H,2-9,14-16H2,1H3 |
InChI 键 |
AYHKEANDVKPHTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCC(COC(=O)C1=CC=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7,8,8-Tetramethyl-7,8-disilabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14327110.png)
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)

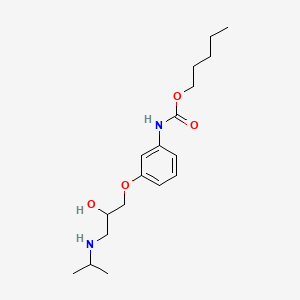
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
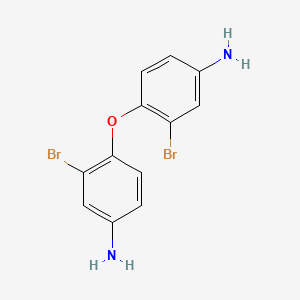
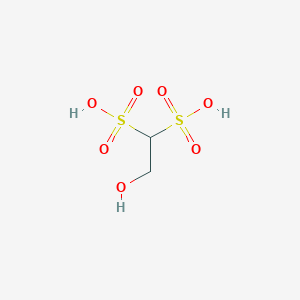
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
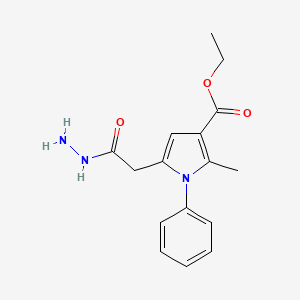
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
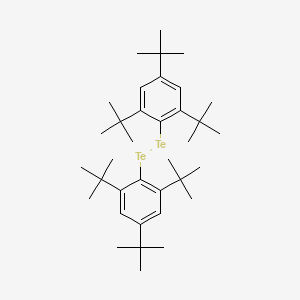
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
